N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound notable for its potential applications in medicinal chemistry and materials science. This compound is characterized by the presence of an iodine atom, a pyridine ring, and a propionamide functional group. Its molecular formula is , and it has a molecular weight of approximately 304.13 g/mol. The compound's CAS number is 470463-36-6, which is essential for identification in chemical databases and regulatory frameworks.
This compound belongs to the class of organic compounds known as amides, specifically propionamides, which are derived from propionic acid. It can be synthesized through various chemical reactions involving pyridine derivatives. The presence of the iodine atom in the pyridine ring classifies it as an iodinated pyridine derivative, which often exhibits unique reactivity and biological activity compared to non-iodinated analogs.
The synthesis of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves two main steps:
Industrial synthesis may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity .
The molecular structure of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide can be represented by its SMILES notation: CC(C)(C)C(=O)NC1=NC=C(C=C1)I
. The structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological targets .
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide can undergo several chemical transformations:
These reactions allow for the derivatization of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide to create various analogs with potentially different properties and activities.
The mechanism of action for N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide largely depends on its application in medicinal chemistry. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodine atom enhances its binding affinity due to increased lipophilicity and potential halogen bonding interactions .
In biological assays, this compound may serve as a probe to study enzyme kinetics or receptor-ligand interactions, providing insights into its pharmacological profile.
The physical state of N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide is solid at room temperature. Some key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 304.13 g/mol |
CAS Number | 470463-36-6 |
Form | Solid |
Flash Point | Not available |
Safety information indicates that it may pose certain hazards; therefore, appropriate handling measures should be followed during laboratory use .
N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide has several scientific uses:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: